molecular formula C11H13F2NO2 B14900273 N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide

N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide

Cat. No.: B14900273
M. Wt: 229.22 g/mol
InChI Key: XPSGSOOHEUSZTC-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H13F2NO2 It is known for its unique structural features, which include a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide typically involves the reaction of 2-(difluoromethoxy)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These interactions can lead to various biochemical and physiological effects, including apoptosis induction, inhibition of angiogenesis, and reduction of pro-inflammatory cytokine production.

Comparison with Similar Compounds

N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:

  • N-[2-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea
  • N-[2-(difluoromethoxy)phenyl]-2-furamide
  • 2-(difluoromethoxy)phenyl isothiocyanate

These compounds share the difluoromethoxy group but differ in their overall structure and functional groups. The unique combination of the difluoromethoxy group with the 2-methylpropanamide moiety in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide

InChI

InChI=1S/C11H13F2NO2/c1-7(2)10(15)14-8-5-3-4-6-9(8)16-11(12)13/h3-7,11H,1-2H3,(H,14,15)

InChI Key

XPSGSOOHEUSZTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1OC(F)F

Origin of Product

United States

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